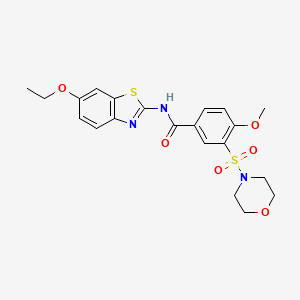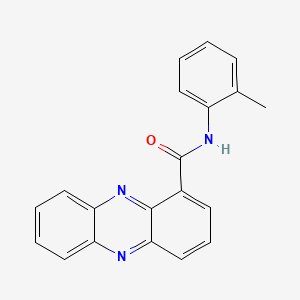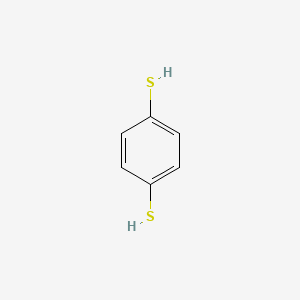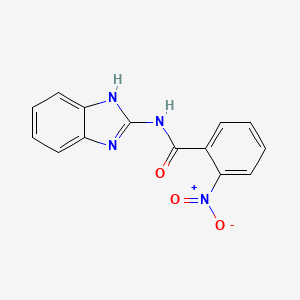![molecular formula C28H29BrNO2+ B1229403 1-(4-Bromophenyl)-2-[3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]ethanone](/img/structure/B1229403.png)
1-(4-Bromophenyl)-2-[3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-2-[3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]ethanone is a diarylmethane.
Scientific Research Applications
Asymmetric Reduction Catalyst
- A study by Thvedt et al. (2011) explored the use of a related polymethacrylate as a catalyst in the asymmetric reduction of 1-arylethanones, including 1-(4-bromophenyl)ethanone. This catalyst demonstrated high rates and enantioselectivity, particularly with acetophenones containing electron-withdrawing groups (Thvedt, Kristensen, Sundby, Hansen, & Hoff, 2011).
Structural and Hydrogen-Bonding Studies
- Balderson et al. (2007) investigated the hydrogen-bonding patterns in enaminones including (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone. The study highlighted the significance of bifurcated intra- and intermolecular hydrogen bonds in determining the structural stability and properties of these compounds (Balderson, Fernandes, Michael, & Perry, 2007).
Synthesis and Identification of Derivatives
- Research by Adnan, Hassan, and Thamer (2014) involved the synthesis of various heterocyclic compounds from 2-aminobenzimidazole, including reactions with 4-bromoacetophenone derivatives. This research contributes to the understanding of the synthetic pathways and potential applications of these compounds in medicinal chemistry (Adnan, Hassan, & Thamer, 2014).
Antibacterial Agent Synthesis
- A study by Chinnayya et al. (2022) focused on the synthesis of 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone derivatives, starting from phenacyl bromide. The synthesized compounds were evaluated for their antibacterial properties, demonstrating the potential of these derivatives in developing new antibacterial agents (Chinnayya, Suresh, Rao, Rao, & Shaik, 2022).
Preparation as a Mild and Selective Catalyst
- Pourmousavi and Hadavandkhani (2009) described the preparation of 1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tribromide and its application as a catalyst for the thioacetalization of carbonyl compounds. This highlights its potential as a mild and selective catalyst in organic synthesis (Pourmousavi & Hadavandkhani, 2009).
Schiff Base Synthesis and Biological Evaluation
- Vhanale, Deshmukh, and Shinde (2019) synthesized Schiff bases from 1-hydroxy-2-acetonapthanone and evaluated their antibacterial and antioxidant activities. The study included the use of 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethanone, demonstrating the utility of these compounds in pharmaceutical research (Vhanale, Deshmukh, & Shinde, 2019).
Antiviral Activity Research
- Pandey et al. (2004) explored the antiviral activity of various synthesized compounds, including those derived from p-phenylacetophenone, which is structurally related to the compound . This research contributes to understanding the potential antiviral applications of such derivatives (Pandey, Singh, Tandon, Joshi, & Bajpai, 2004).
Properties
Molecular Formula |
C28H29BrNO2+ |
|---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]ethanone |
InChI |
InChI=1S/C28H29BrNO2/c29-25-13-11-22(12-14-25)27(31)20-30-17-15-21(16-18-30)26(19-30)28(32,23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-14,21,26,32H,15-20H2/q+1 |
InChI Key |
JHQFDHSPOYHZMH-UHFFFAOYSA-N |
SMILES |
C1C[N+]2(CCC1C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CC(=O)C5=CC=C(C=C5)Br |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CC(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-Dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]-5,8-dinitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B1229320.png)


![N-[4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B1229329.png)
![1-(4-Chlorophenyl)-5-[1-(2-oxolanylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1229332.png)
![2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B1229334.png)

![2'-(4-Aminophenyl)-6-methyl[2,6'-bi-1,3-benzothiazole]-7-sulfonate](/img/structure/B1229336.png)
![1-(2-Fluorophenyl)-3-[[2-oxo-1-(phenylmethyl)-3-indolylidene]amino]thiourea](/img/structure/B1229337.png)
![2-[4-(Dimethylamino)phenyl]azobenzoic acid [2-(1-azepanyl)-2-oxoethyl] ester](/img/structure/B1229338.png)


![2-[[4-(2-Thiophen-2-yl-4-quinazolinyl)-1-piperazinyl]sulfonyl]benzonitrile](/img/structure/B1229341.png)

